

Application Note: Liquid Chromatography Conditions for the Analysis of Fexofenadine-d10

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Compound of Interest

Compound Name: Fexofenadine-d10

Cat. No.: B15143474

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Introduction

Fexofenadine-d10 is the deuterated stable isotope-labeled internal standard for Fexofenadine, a second-generation antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and robust analytical methods are crucial for the quantification of Fexofenadine in various matrices, and **Fexofenadine-d10** is an essential component in mass spectrometry-based bioanalytical assays to ensure precision and accuracy. This application note details the liquid chromatography conditions for the analysis of **Fexofenadine-d10**, which are directly applicable to the analysis of Fexofenadine itself due to their nearly identical physicochemical properties. The primary distinction lies in the mass-to-charge ratio (m/z) used for detection in mass spectrometry.

Chromatographic Conditions

The following table summarizes various liquid chromatography methods that can be employed for the analysis of Fexofenadine and, by extension, **Fexofenadine-d10**. These methods utilize both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.

Parameter	Method 1 (UPLC-MS/MS)	Method 2 (HPLC-UV)	Method 3 (HPLC-UV)	Method 4 (HPLC-UV)
Column	Waters Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm)[1]	Polaris C18 (4.6 mm x 150 mm, 5 µm)	Zorbax SB phenyl (4.6 mm x 250 mm, 5 µm) [2]	Phenomenex C18 (4.6 mm x 250 mm, 5 µm) [3]
Mobile Phase	Gradient elution with acetonitrile and a buffer solution[1]	Buffer:Acetonitrile (65:35 v/v)	Acetonitrile:Buffer:Triethylamine (700:1300:6 v/v/v)[2]	5mM Acetate Buffer:Acetonitrile (50:50 v/v), pH 9.4[3]
Flow Rate	0.5 mL/min[1]	1.0 mL/min	1.5 mL/min[2]	1.0 mL/min[3]
Injection Volume	7.5 µL[1]	20 µL	20 µL[2]	Not Specified
Column Temperature	Not Specified	Ambient	25°C[2]	Not Specified
Detector	Tandem Mass Spectrometer (MS/MS)[1]	UV at 220 nm	UV at 220 nm[2]	UV at 254 nm[3]
Internal Standard	Fexofenadine-d10[1]	Not Applicable	Not Applicable	Not Applicable
MS/MS Transition	Fexofenadine-d10: m/z 512.3 → 476.2	Not Applicable	Not Applicable	Not Applicable

Experimental Protocol: UPLC-MS/MS Analysis of **Fexofenadine-d10**

This protocol provides a detailed methodology for the quantitative analysis of Fexofenadine using **Fexofenadine-d10** as an internal standard in human serum, based on a validated UPLC-MS/MS method.[1]

1. Materials and Reagents

- Fexofenadine reference standard

- **Fexofenadine-d10** internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Blank human serum

2. Standard and Internal Standard Stock Solution Preparation

- Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fexofenadine reference standard in methanol.
- **Fexofenadine-d10** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Fexofenadine-d10** in methanol.
- Working Solutions: Prepare intermediate stock solutions by diluting the stock solutions with methanol to achieve desired concentrations for calibration standards and quality controls.^[1]

3. Sample Preparation

- Protein Precipitation: To 50 µL of serum sample (calibration standard, quality control, or unknown), add 100 µL of internal standard solution (containing **Fexofenadine-d10** in methanol).
- Vortex: Vortex the samples for 10 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
- Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to LC vial inserts.

4. UPLC-MS/MS Analysis

- Injection: Inject 7.5 µL of the prepared sample onto the UPLC-MS/MS system.

- Chromatographic and Mass Spectrometric Conditions: Utilize the parameters outlined in Method 1 of the data table. The analytes are detected in positive ion mode using selected reaction monitoring (SRM).[1]

5. Data Analysis

- Quantify Fexofenadine in the samples by calculating the peak area ratio of Fexofenadine to **Fexofenadine-d10** and comparing it against the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of **Fexofenadine-d10**.



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Caption: Workflow for the LC-MS/MS analysis of **Fexofenadine-d10**.

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References

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